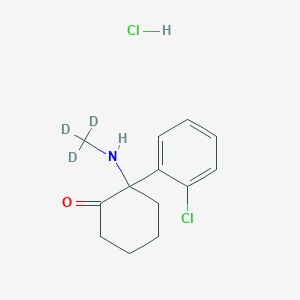

Ketamine-(methyl-d3) Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ketamine-(methyl-d3) Hydrochloride is a deuterated form of ketamine, a well-known anesthetic and analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Ketamine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used for its anesthetic properties and more recently for its rapid-acting antidepressant effects .

Métodos De Preparación

The synthesis of Ketamine-(methyl-d3) Hydrochloride involves several steps. One efficient method starts with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized to form a hydroxy ketone, which undergoes imination with methyl amine. The final step involves the rearrangement of the imine at elevated temperatures to produce ketamine . Industrial production methods often utilize continuous flow processes, which are more sustainable and efficient. These methods involve hydroxylation with molecular oxygen, imination with triisopropyl borate, and thermolysis using Montmorillonite K10 as a catalyst .

Análisis De Reacciones Químicas

Ketamine-(methyl-d3) Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form norketamine, primarily through the action of cytochrome P450 enzymes.

Reduction: Reduction reactions can convert ketamine to its secondary amine derivatives.

Substitution: Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of various analogs. Common reagents used in these reactions include potassium permanganate for oxidation and methyl amine for imination.

Aplicaciones Científicas De Investigación

Ketamine-(methyl-d3) Hydrochloride has a wide range of scientific research applications:

Chemistry: Used to study the metabolic pathways and interactions of ketamine, providing insights into its pharmacokinetics.

Biology: Helps in understanding the biological effects of ketamine, including its impact on neurotransmitter systems.

Industry: Utilized in the development of new anesthetic agents and in the study of drug interactions.

Mecanismo De Acción

The mechanism of action of Ketamine-(methyl-d3) Hydrochloride involves non-competitive antagonism of NMDA receptors, which reduces pain perception and induces sedation. It also interacts with opioid mu receptors and sigma receptors, contributing to its analgesic and dissociative effects . Additionally, ketamine’s metabolites, such as (2R,6R)-hydroxynorketamine, play a significant role in its antidepressant activity by activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the mammalian target of rapamycin (mTOR) pathway .

Comparación Con Compuestos Similares

Ketamine-(methyl-d3) Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. Similar compounds include:

Methoxetamine: A ketamine analog with high affinity for NMDA receptors and serotonin transporters.

Phencyclidine (PCP): Another NMDA receptor antagonist with similar dissociative effects but higher psychotomimetic potential.

These comparisons highlight the unique properties of this compound, particularly its use in detailed pharmacokinetic studies and its potential therapeutic applications.

Propiedades

Fórmula molecular |

C13H17Cl2NO |

|---|---|

Peso molecular |

277.20 g/mol |

Nombre IUPAC |

2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3; |

Clave InChI |

VCMGMSHEPQENPE-NIIDSAIPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |

SMILES canónico |

CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)

azanium](/img/structure/B12055927.png)

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)

![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![Ammonia borane [MI]](/img/structure/B12055981.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)